molecular formula C7H15NO2 B1360387 N-Hydroxyheptanamide CAS No. 30406-18-9

N-Hydroxyheptanamide

Numéro de catalogue B1360387
Numéro CAS: 30406-18-9
Poids moléculaire: 145.2 g/mol
Clé InChI: QLMPWDWLVIWORW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Hydroxyheptanamide is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as Heptanamide, N-hydroxy-, Heptanohydroxamic acid, and Enenthohydroxamic acid .


Synthesis Analysis

A series of novel N-hydroxyheptanamides incorporating 6-hydroxy-2 methylquinazolin-4 (3H)-ones was designed, synthesized, and evaluated for HDAC inhibitory potency as well as cytotoxicity against three human cancer cell lines .


Molecular Structure Analysis

The molecular structure of N-Hydroxyheptanamide consists of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) .


Chemical Reactions Analysis

N-Hydroxyheptanamide has been evaluated for its HDAC inhibitory potency. The compounds displayed strong inhibition against the whole cell HDAC enzymes .


Physical And Chemical Properties Analysis

N-Hydroxyheptanamide has a molecular weight of 145.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 145.110278721 g/mol . The topological polar surface area of the compound is 49.3 Ų .

Applications De Recherche Scientifique

Pharmacokinetic/Pharmacodynamic Modeling

Research has explored the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development, particularly in predicting clinically relevant drug concentrations from preclinical animal models. This approach aids in the transition from preclinical research to clinical trials, which is vital for drug development (Kreilgaard et al., 2008).

Target Profiling and Drug Repurposing

Studies have identified the importance of certain chemical moieties, such as the N-hydroxycinnamide moiety, in the inhibition of specific enzymes, which can lead to repurposing of drugs for different therapeutic applications. For instance, the inhibition of phenylalanine hydroxylase by N-hydroxycinnamide derivatives suggests potential applications in treating conditions like tyrosinemia (Becher et al., 2016).

Polyphenolic Compounds in Health Management

Hydroxycinnamic acid derivatives, to which N-hydroxyheptanamide is related, have shown potential therapeutic benefits in managing conditions like diabetes, hyperlipidemia, and obesity. Their antioxidant and anti-inflammatory properties make them valuable molecules in the treatment of obesity-related health complications (Alam et al., 2016).

Biomedical Applications of Hydrogels

Hydrogels, which can incorporate derivatives like N-hydroxyheptanamide, are extensively used in various biomedical fields due to their highly absorbent and flexible properties. These smart hydrogels can respond to external stimuli such as temperature and pH, making them suitable for applications in tissue engineering, drug delivery, and immunotherapies (Li et al., 2018).

Cardio-protective and Antioxidant Properties

Research on caffeic acid and chlorogenic acid, which are structurally related to N-hydroxyheptanamide, highlights their potential cardio-protective and antioxidant properties. This research could guide the development of treatments for conditions like hypertension (Agunloye et al., 2019).

Development of Anticancer Agents

Studies have focused on the design and synthesis of novel N-hydroxyheptanamide derivatives as histone deacetylase inhibitors and cytotoxic agents, highlighting their potential in anticancer drug development (Minh et al., 2019).

Orientations Futures

N-Hydroxyheptanamide and its derivatives have shown potential as HDAC inhibitors, which are a class of compounds that have been used in cancer treatment . Future research could focus on further exploring the therapeutic potential of N-Hydroxyheptanamide and its derivatives, particularly their efficacy and safety in preclinical and clinical settings.

Propriétés

IUPAC Name

N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMPWDWLVIWORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184489
Record name Heptanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxyheptanamide

CAS RN

30406-18-9
Record name N-Hydroxyheptanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30406-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxyheptanamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxyheptanamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxyheptanamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxyheptanamide
Reactant of Route 5
N-Hydroxyheptanamide
Reactant of Route 6
N-Hydroxyheptanamide

Citations

For This Compound
283
Citations
X Cai, HX Zhai, J Wang, J Forrester, H Qu… - Journal of medicinal …, 2010 - ACS Publications
By incorporating histone deacetylase (HDAC) inhibitory functionality into the pharmacophore of the epidermal growth factor receptor (EGFR) and human epidermal growth factor …
Number of citations: 287 pubs.acs.org
J Spencer, J Amin, R Boddiboyena, G Packham… - …, 2012 - pubs.rsc.org
… library of ferrocene-based 1,2,3-triazole-containing hydroxamic acids has been synthesised employing click chemistry: 7-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)-N-hydroxyheptanamide, 4b, …
Number of citations: 49 pubs.rsc.org
T Zhang, D Ma, D Wei, T Lu, K Yu, Z Zhang… - Anti-Cancer …, 2020 - ingentaconnect.com
… Herein, we report that 7-(4-(3-ethynylphenylamino)7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) exhibits specific anticancer effects on APL and ATO-resistant APL …
Number of citations: 6 www.ingentaconnect.com
SA Choi, PA Kwak, CK Park, KC Wang, JH Phi… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… In the present study, we evaluated the anti-cancer effects of a novel pan-HDACI, 7-ureido-N-hydroxyheptanamide derivative (CKD5), on glioblastoma cell lines and patient-derived cells. …
Number of citations: 11 www.ncbi.nlm.nih.gov
H Duan, J Wang, G Gong, X Chen, X Chen - Medicinal Chemistry …, 2023 - Springer
… Among these, the most potent compound 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide (11a) inhibited HDAC6 with IC 50 of 3.8 nM and showed 26~fold selectivity over …
Number of citations: 0 link.springer.com
T Zhang, J Wang - 2019 - ashpublications.org
… In this study, a novel pan-HDACi 7-(4-(3-Ethynylphenylamino)-7- methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) was used to tentatively to treat hematologic disease …
Number of citations: 1 ashpublications.org
NV Minh, NT Thanh, HT Lien, DTP Anh… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
… Results: It was found that the N-hydroxyheptanamide 14i and 14j were the most potent, both … The synthesis of N-hydroxyheptanamide series incorporating substituted 6-hydroxy-2-…
Number of citations: 4 www.ingentaconnect.com
QW Zhang, J Feng, JQ Li - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
Two series of SAHA-liked hydroxamate analogues were designed, synthesized and evaluated for their biological activities against nuclear HDACs. Compounds of Series I were found to …
Number of citations: 1 koreascience.kr
C De Souza, BP Chatterji - Recent patents on anti-cancer drug …, 2015 - ingentaconnect.com
… N-hydroxyheptanamide and 7-(4-(3-ethynylphenylamino)-7-methoxy-quinazolin-6-yloxy)N-hydroxyheptanamide … -6-yloxy)-N-hydroxyheptanamide has a superior pro-apoptotic activity (4…
Number of citations: 138 www.ingentaconnect.com
C Ding, S Chen, C Zhang, G Hu, W Zhang, L Li… - Bioorganic & medicinal …, 2017 - Elsevier
By merging the critical pharmacophore of EGFR/HER2 and HDAC inhibitors into one compound, a novel series of EGFR, HER-2, and HDAC multitarget inhibitors were synthesized. …
Number of citations: 55 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.